乙酸丙酸酐

描述

Synthesis Analysis

Propionic anhydride can be synthesized by continuous reactive distillation using acetic anhydride and propionic acid as starting materials. Optimal conditions include a molar ratio of propionic acid to anhydride of 2.02:1, a reflux ratio of 3:1, and eight stages in the reaction section, achieving a propionic anhydride purity of 99.2% (Wang Hong-min, 2010).

Molecular Structure Analysis

Acetic anhydride's molecular structure has been determined via single-crystal X-ray analysis, revealing a C2-symmetric conformation and dense packing of the molecules. The structure demonstrates weak hydrogen bonds formed between methyl hydrogen atoms and neighboring carbonyl oxygen atoms (R. W. Seidel et al., 2016).

Chemical Reactions and Properties

Acetic and propionic anhydride undergo photolysis, involving primary processes with equal probability and exhibiting reactions like the abstraction reaction. These studies provide insights into their chemical behavior under light exposure (P. Ausloos, 1956).

Physical Properties Analysis

The physical properties, such as solubility and dissolution thermodynamics of compounds like 3,3′,4,4′-oxydiphthalic anhydride in binary aqueous solutions of acetic and propionic acids, have been extensively studied, reflecting the solubility behavior of related anhydrides in different solvent systems (Wanxin Li et al., 2015).

Chemical Properties Analysis

The reactivity and properties of acetic and propionic anhydrides with various substrates have been analyzed, highlighting their applications and behavior in chemical synthesis. For instance, the reaction rates of acetic propionic and propionic anhydrides with water have been studied, showing that the reaction rates are unimolecular and vary with the concentration of water (E. Barr & E. K. Plyler, 1936).

科学研究应用

有机合成试剂

乙酸丙酸酐是一种广泛用于有机合成的试剂 . 它是一种简单的酸酐,是无色液体 .

纤维素衍生物生产

它用于生产纤维素的特种衍生物 . 这些纤维素衍生物在纺织、造纸和制药等多个行业有着广泛的应用。

α- 和 β-1-丙酰基衍生物的制备

丙酸酐已用于制备葡萄糖吡喃糖四乙酸酯的 α- 和 β-1-丙酰基衍生物 . 这些衍生物可用于各种生化研究和药物开发过程。

水解反应研究

丙酸酐的水解已被用作研究 . 这项研究提供了对丙酸酐水解反应动力学和自催化行为的见解 .

热危害研究

酸酐(包括丙酸酐)的水解反应已被广泛用作热危害研究的重要模型反应 . 了解这些反应有助于在各种工业过程中安全处理和使用这些化学品。

反应量热法

使用实时反应量热法研究了丙酸酐水解的反应过程和模型参数 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

作用机制

Target of Action

Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.

Mode of Action

The interaction of acetic propionic anhydride with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:

- Leaving group removal: The carboxylate ion leaves, resulting in the formation of the final product .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.

Pharmacokinetics

It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.

Result of Action

The primary result of acetic propionic anhydride’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.

Action Environment

The action of acetic propionic anhydride can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .

安全和危害

Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .

属性

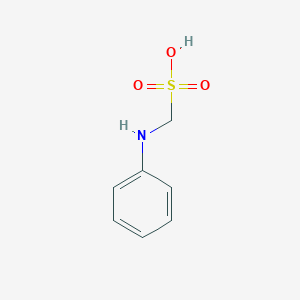

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

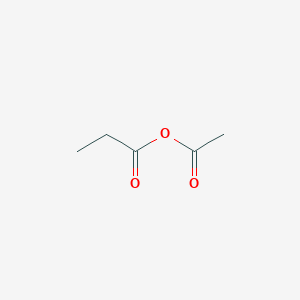

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)